

Comparative Guide to S07 Structure-Activity Relationship (SAR) Studies

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Compound of Interest

Compound Name: S07-2009

Cat. No.: B12396099

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This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct compounds identified as "S07": S07-2005, a synthetic inhibitor of Aldo-keto reductase 1C3 (AKR1C3), and S07-2, a natural cyclic peptide with antibacterial and antioxidant properties. Due to their different origins, structures, and biological targets, they are presented in separate sections for clarity.

Section 1: S07-2005 - An AKR1C3 Inhibitor for Overcoming Cancer Drug Resistance

Introduction: S07-2005 is a potent and selective inhibitor of Aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the development of resistance to cancer therapies, particularly in hepatocellular carcinoma (HCC).[1] SAR studies have led to the optimization of this initial lead compound, yielding analogs with significantly improved potency and selectivity. These inhibitors represent a promising strategy to re-sensitize resistant cancer cells to conventional chemotherapeutic agents like sorafenib.

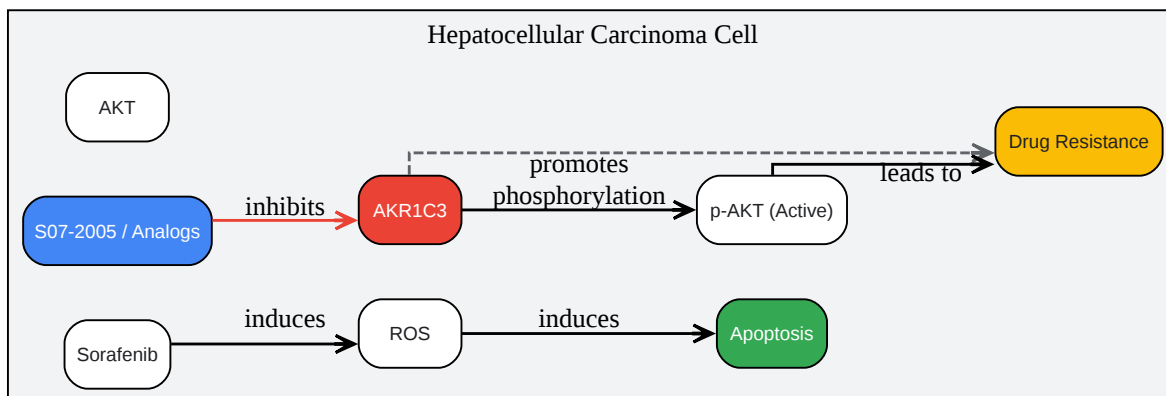
Data Presentation: SAR of S07-2005 and Analogs

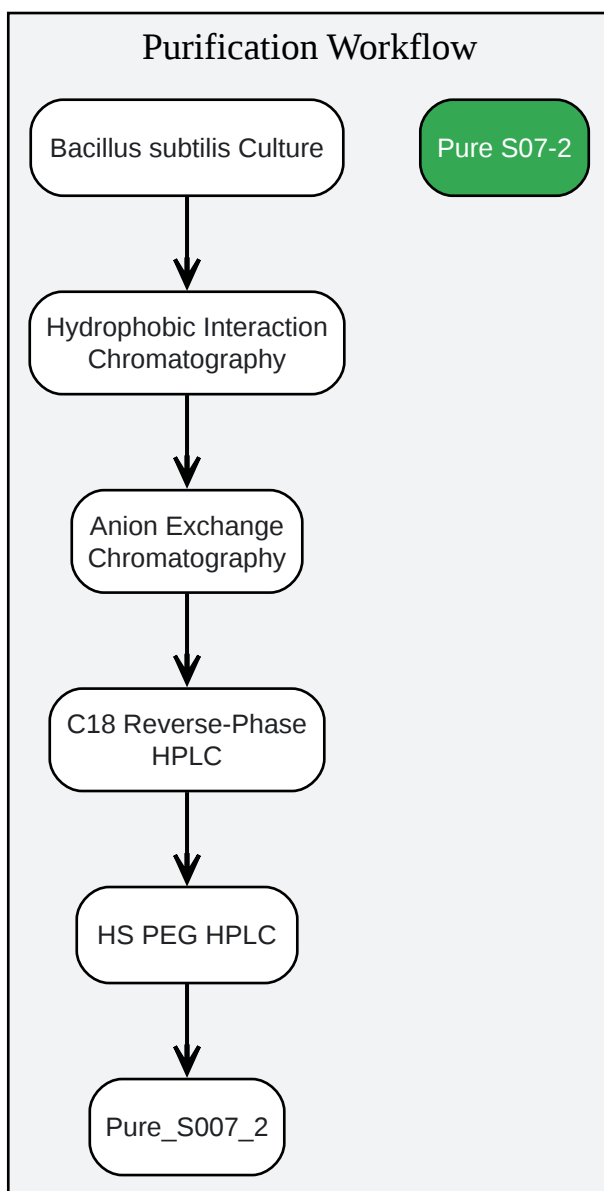
The following table summarizes the inhibitory activity of S07-2005 and related compounds against AKR1C3 and other AKR1C isoforms. The data highlights the structure-activity relationships, demonstrating how modifications to the parent structure influence potency and selectivity.

Compound	Modification from Lead (S07-2005)	AKR1C3 IC50 (nM)	Selectivity Index (SI) vs. AKR1C1/2	Reference
S07-2005 (Lead)	-	130 ± 30	> 77	[1]
Compound 30	Optimized "L"-shaped conformation	5 ± 1	> 2000	
S07-2001	Not specified	~1300	Selective vs. other AKR1C isoforms	[2]
S07-2008	Not specified	~100	Highly selective vs. other AKR1C isoforms	[2]
S07-2010	Not specified	Sub-micromolar	Pan-AKR1C inhibitor	[2]

Mechanism of Action and Signaling Pathway

AKR1C3 contributes to sorafenib resistance in HCC.[\[3\]](#)[\[4\]](#) Inhibition of AKR1C3 by compounds like S07-2005 and its more potent analog, compound 30, has been shown to restore sorafenib sensitivity. This is achieved by enhancing the generation of reactive oxygen species (ROS) induced by sorafenib, which in turn promotes cancer cell apoptosis.[\[1\]](#) The signaling pathway involves the modulation of the AKT signaling pathway, where AKR1C3 promotes the phosphorylation of AKT, contributing to cell survival and drug resistance.[\[4\]](#)[\[5\]](#)





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References

- 1. Collection - Discovery of Highly Potent AKR1C3 Inhibitors Treating Sorafenib-Resistant Hepatocellular Carcinoma - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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